molecular formula C14H10N2 B2619455 5,10-Dihydroindolo[3,2-b]indole CAS No. 3682-85-7

5,10-Dihydroindolo[3,2-b]indole

Cat. No.: B2619455
CAS No.: 3682-85-7
M. Wt: 206.248
InChI Key: XELZZMRNRUUICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,10-Dihydroindolo[3,2-b]indole is a heterocyclic compound that belongs to the indole family It is characterized by a fused ring structure consisting of two indole units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-Dihydroindolo[3,2-b]indole typically involves a two-step strategy. One efficient method includes a site-selective palladium-catalyzed cross-coupling reaction with N-methyl-2,3-dibromoindole, followed by cyclization through two-fold palladium-catalyzed carbon-nitrogen coupling with amines . This method is known for its high efficiency and the strong fluorescence of the resulting products.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed cross-coupling and cyclization reactions suggests potential for industrial application, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,10-Dihydroindolo[3,2-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, and sulfonation can occur under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

5,10-Dihydroindolo[3,2-b]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,10-Dihydroindolo[3,2-b]indole involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through its ability to participate in electron transfer processes, which can influence cellular redox states and signaling pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole: A simpler structure with a single indole unit.

    Carbazole: Contains a fused tricyclic structure with nitrogen atoms.

    Benzimidazole: Features a fused benzene and imidazole ring system.

Uniqueness

5,10-Dihydroindolo[3,2-b]indole stands out due to its fused double indole structure, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.

Properties

IUPAC Name

5,10-dihydroindolo[3,2-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-3-7-11-9(5-1)13-14(15-11)10-6-2-4-8-12(10)16-13/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELZZMRNRUUICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.